molecular formula C7H12OS B14426900 (3S)-3-Ethylthian-4-one CAS No. 84622-36-6

(3S)-3-Ethylthian-4-one

Cat. No.: B14426900
CAS No.: 84622-36-6
M. Wt: 144.24 g/mol
InChI Key: JFCAAMMJDUFTHZ-ZCFIWIBFSA-N
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Description

(3S)-3-Ethylthian-4-one (CAS DTXSID80517601) is a thiopyranone derivative characterized by a six-membered sulfur-containing ring (thiopyran) with a ketone group at the 4-position and an ethyl substituent at the 3S-configuration. Its molecular formula is C₇H₁₂OS, with an exact mass of 144.0609 g/mol . Key spectroscopic identifiers include:

  • SMILES: CCC1CSCCC1=O
  • InChIKey: JFCAAMMJDUFTHZ-ZCFIWIBFSA-N .

Properties

CAS No.

84622-36-6

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

(3S)-3-ethylthian-4-one

InChI

InChI=1S/C7H12OS/c1-2-6-5-9-4-3-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

JFCAAMMJDUFTHZ-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H]1CSCCC1=O

Canonical SMILES

CCC1CSCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Ethylthian-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of thioesters and aldehydes, which undergo cyclization in the presence of a base to form the thian-4-one ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (3S)-3-Ethylthian-4-one may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. Catalysts and solvents are selected to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Ethylthian-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thian-4-one ring to a thiane ring, altering the compound’s properties.

    Substitution: The ethyl group or other substituents on the ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thianes.

Scientific Research Applications

(3S)-3-Ethylthian-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3S)-3-Ethylthian-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compounds sharing the thiopyran-4-one core or analogous substituents were selected for comparison. Key analogues include:

Thiochroman-4-one (benzothiopyran-4-one)

3-Methylthian-4-one

(3R)-3-Ethylthian-4-one (enantiomer)

4H-Thiopyran-4-one (unsubstituted parent compound).

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Stereochemistry Key Spectral Data (¹H-NMR, δ ppm)
(3S)-3-Ethylthian-4-one C₇H₁₂OS 144.06 3-Ethyl S-configuration 1.05 (t, 3H), 1.60 (m, 2H), 3.20 (q, 1H)
Thiochroman-4-one C₉H₈OS 164.03 Benzannulated N/A Aromatic protons: 7.30–7.80 (m, 4H)
3-Methylthian-4-one C₆H₁₀OS 130.03 3-Methyl Racemic 1.30 (d, 3H), 3.10 (m, 1H)
(3R)-3-Ethylthian-4-one C₇H₁₂OS 144.06 3-Ethyl R-configuration Mirror-image NMR shifts
4H-Thiopyran-4-one C₅H₆OS 114.01 None N/A 2.80 (t, 2H), 3.40 (t, 2H)

Spectroscopic Differentiation

  • Ethyl vs. Methyl Substituents : The ethyl group in (3S)-3-Ethylthian-4-one introduces distinct splitting patterns in ¹H-NMR (e.g., triplet for CH₃ at δ 1.05, multiplet for CH₂ at δ 1.60) compared to the singlet/doublet of 3-Methylthian-4-one .
  • Stereochemical Impact : Enantiomers (3S vs. 3R) exhibit identical NMR chemical shifts but opposite optical rotations, critical for chiral resolution .
  • Benzannulation Effects: Thiochroman-4-one’s aromatic protons (δ 7.30–7.80) contrast sharply with the aliphatic signals of non-aromatic thiopyranones .

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